![molecular formula C14H18N2O2 B7592780 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinazoline derivatives and has been found to be a potent antagonist of the ionotropic glutamate receptors.
Mécanisme D'action
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the channel from opening, thereby reducing the excitatory neurotransmission mediated by glutamate.
Biochemical and physiological effects:
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been found to have a range of biochemical and physiological effects, including the inhibition of synaptic plasticity and the modulation of synaptic transmission in various brain regions. It has also been shown to have anti-convulsant and anti-nociceptive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one is a useful tool compound for studying the glutamate system, particularly the AMPA receptor. Its potency and selectivity make it an attractive candidate for use in in vitro and in vivo experiments. However, its non-specific effects on other glutamate receptor subtypes and its potential toxicity at high concentrations should be taken into consideration.
Orientations Futures
Further research on 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one and its derivatives may lead to the development of new therapeutic agents for various neurological and psychiatric disorders. The potential use of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one in the treatment of epilepsy, chronic pain, and drug addiction is currently being explored. Additionally, the development of more potent and selective AMPA receptor antagonists may provide new insights into the role of the glutamate system in brain function and dysfunction.
Méthodes De Synthèse
The synthesis of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one involves several steps, including the reaction of 2,4-dichloroquinazoline with 4-hydroxy-2-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylamine to obtain 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one. The synthesis of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been extensively studied for its pharmacological properties, particularly its ability to block the ionotropic glutamate receptors. This has led to its use as a tool compound in research related to the glutamate system, which is involved in various physiological and pathological processes in the brain.
Propriétés
IUPAC Name |
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-4-12-11(9-10)13(17)16(2)14(15-12)5-7-18-8-6-14/h3-4,9,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISMSLWNYUTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3(CCOCC3)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.